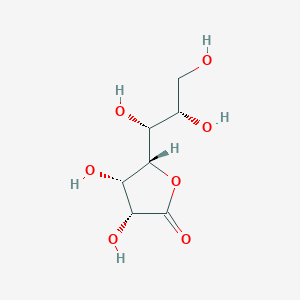

D-Glucoheptono-1,4-lactone

Vue d'ensemble

Description

Suprofène: TN-762 , est un anti-inflammatoire non stéroïdien (AINS). Il s'agit d'un analgésique anti-inflammatoire et antipyrétique de type ibuprofène. Le suprofène inhibe la synthèse des prostaglandines et a été proposé comme un anti-arthritique .

Applications De Recherche Scientifique

Suprofen has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in the study of NSAIDs and their chemical properties.

Biology: Investigated for its effects on cellular processes and inflammation.

Medicine: Studied for its potential use in treating inflammatory conditions and pain management.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry

Mécanisme D'action

Target of Action

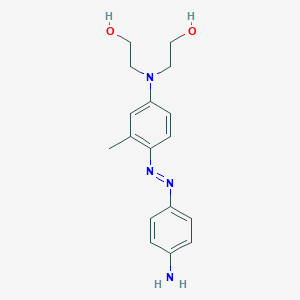

D-Glucoheptono-1,4-lactone, also known as D-Glycero-D-gulo-heptono-1,4-lactone or Heptono-1,4-lactone, is primarily used in the organic synthesis of N-alkyl-N-(2-hydroxyethyl)aldonamides and N-cycloalkylaldonamides . These compounds are the primary targets of this compound.

Mode of Action

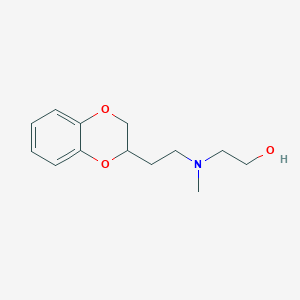

The compound interacts with its targets through a reaction with long-chain N-alkyl-N-(2-hydroxyethyl)amines . This interaction results in the formation of N-alkyl-N-(2-hydroxyethyl)aldonamides (alkyl: n-C6H13, n-C8H17, n-C10H21, n-C12H25, and n-C14H29) .

Biochemical Pathways

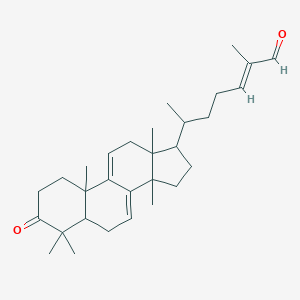

It is known that the compound plays a role in the synthesis of howiinol a and its analogs . Howiinol A is an active antitumor constituent from the root and stem bark of Goniothamus howii (Annonaceae) .

Pharmacokinetics

The compound’s molecular weight (20817) and its solubility in water suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific targets it interacts with. For instance, in the case of Howiinol A synthesis, the compound contributes to the antitumor activity of the final product .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity with N-alkyl-N-(2-hydroxyethyl)amines may be affected by factors such as pH, temperature, and the presence of other reactants .

Analyse Biochimique

Biochemical Properties

It is known that this compound can be used for the organic synthesis of N-alkyl-N-(2-hydroxyethyl)aldonamides and N-cycloalkylaldonamides

Cellular Effects

It is known that this compound can be used in the synthesis of other compounds, which may have various effects on cells

Molecular Mechanism

It is known that this compound can be used in the synthesis of other compounds, which may exert their effects at the molecular level This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that this compound can be used in the synthesis of other compounds, which may interact with various enzymes or cofactors . Information on any effects on metabolic flux or metabolite levels is currently lacking.

Méthodes De Préparation

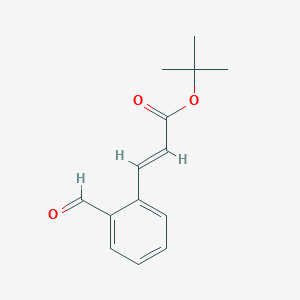

Voies de synthèse et conditions réactionnelles: Le suprofène peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de l'acide 2-thiophènecarboxylique avec le chlorure de 4-bromobenzoyle, suivie de l'addition d'acide isobutyrique. Les conditions réactionnelles impliquent généralement l'utilisation d'une base telle que la triéthylamine et d'un solvant comme le dichlorométhane .

Méthodes de production industrielle: La production industrielle du suprofène implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques de purification avancées telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions: Le suprofène subit diverses réactions chimiques, notamment:

Oxydation: Le suprofène peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction: La réduction du suprofène peut conduire à la formation de dérivés thiols.

Substitution: Le suprofène peut subir des réactions de substitution, en particulier au niveau du cycle aromatique

Réactifs et conditions courants:

Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

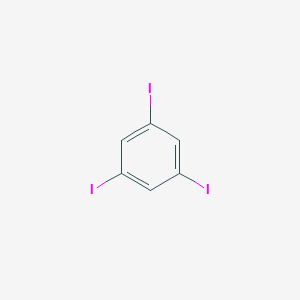

Substitution: Les réactions de substitution impliquent souvent des agents halogénants comme le brome ou le chlore

Principaux produits formés:

Oxydation: Sulfoxydes et sulfones.

Réduction: Dérivés thiols.

Substitution: Composés aromatiques halogénés

Applications de la recherche scientifique

Le suprofène a un large éventail d'applications en recherche scientifique, notamment:

Chimie: Utilisé comme composé modèle dans l'étude des AINS et de leurs propriétés chimiques.

Biologie: Investigué pour ses effets sur les processus cellulaires et l'inflammation.

Médecine: Étudié pour son utilisation potentielle dans le traitement des affections inflammatoires et la gestion de la douleur.

Industrie: Utilisé dans le développement de nouveaux produits pharmaceutiques et comme étalon de référence en chimie analytique

Mécanisme d'action

Le suprofène exerce ses effets en inhibant les isoenzymes cyclooxygénase-1 (COX-1) et cyclooxygénase-2 (COX-2). Cette inhibition empêche la synthèse des prostaglandines, qui sont des médiateurs de l'inflammation et de la douleur. En réduisant les niveaux de prostaglandines, le suprofène diminue l'inflammation et soulage la douleur .

Comparaison Avec Des Composés Similaires

Composés similaires:

Ibuprofène: Un autre AINS ayant des propriétés anti-inflammatoires et analgésiques similaires.

Kétoprofène: Un AINS qui inhibe également la synthèse des prostaglandines.

Indométacine: Un AINS puissant utilisé pour traiter les affections inflammatoires graves

Unicité du suprofène: Le suprofène est unique dans sa suppression différentielle des prostanoides, favorisant l'épargne de la 6-céto prostaglandine F1 alpha. Cette inhibition sélective peut offrir des avantages dans certains contextes thérapeutiques, tels que la réduction de réponses inflammatoires spécifiques tout en minimisant les effets secondaires .

Propriétés

Numéro CAS |

89-67-8 |

|---|---|

Formule moléculaire |

C7H12O7 |

Poids moléculaire |

208.17 g/mol |

Nom IUPAC |

(3R,4S,5S)-3,4-dihydroxy-5-[(1R,2S)-1,2,3-trihydroxypropyl]oxolan-2-one |

InChI |

InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2/t2-,3+,4-,5+,6-/m0/s1 |

Clé InChI |

VIVCRCODGMFTFY-ZSNZIGRDSA-N |

SMILES |

C(C(C(C1C(C(C(=O)O1)O)O)O)O)O |

SMILES isomérique |

C([C@@H]([C@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O)O |

SMILES canonique |

C(C(C(C1C(C(C(=O)O1)O)O)O)O)O |

Key on ui other cas no. |

60046-25-5 |

Synonymes |

D-glycero-D-gulo-heptono-1,4-lactone; α-D-Glucoheptonic γ-lactone, D-Glycero-D-guloheptono-γ-lactone; (3R,4S,5S)-3,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]tetrahydrofuran-2-one; (5S)-5-[(1R,2R)-1,2,3-Trihydroxypropyl]-3α,4α-dihydroxytetrahydrofu |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of D-glycero-D-gulo-heptono-1,4-lactone?

A1: The molecular formula of D-glycero-D-gulo-heptono-1,4-lactone is C7H12O7, and its molecular weight is 208.17 g/mol. []

Q2: Are there any notable spectroscopic data available for this compound?

A2: Yes, 1H NMR spectroscopy has been particularly useful in determining the relative configuration of related compounds, specifically the C-4/C-5 stereochemistry in 2,3-unsaturated heptono-1,4-lactones. []

Q3: How is D-glycero-D-gulo-heptono-1,4-lactone used in organic synthesis?

A3: This compound serves as a valuable starting material for synthesizing various compounds, including:

- Deoxythiosugar Derivatives: Researchers have employed D-glucoheptono-1,4-lactone to create thiosugar derivatives mimicking furanose, pyranose, and septanose structures. This synthesis utilizes reactions like nucleophilic displacement, Michael addition, and epoxide ring opening. []

- Homonojirimycin Stereoisomers: D-glucoheptonolactone can be used to synthesize various homonojirimycin analogues, valuable tools for studying glycosidase inhibition profiles. []

- C-Glycosides of Glucofuranose: This lactone provides a practical pathway to synthesize epimeric C-glycosides of glucofuranose. []

- Polypropionate Fragments: D-glycero-D-gulo-heptono-1,4-lactone acts as a precursor for highly functionalized cyclopentanes, which are then used to synthesize polypropionate fragments containing tertiary-alcohol moieties. []

- Enantiopure (2R,4S)-4-Hydroxypipecolic Acid: This compound is a key intermediate in the synthesis of (2R,4S)-4-hydroxypipecolic acid, a valuable building block for various pharmaceuticals. [, ]

Q4: Can you provide an example of a stereoselective synthesis utilizing this compound?

A4: In the synthesis of polypropionate fragments, D-glycero-D-gulo-heptono-1,4-lactone derivatives are reacted with lithium enolates of 7-oxabicyclo[2.2.1]heptan-2-one derivatives. This reaction demonstrates high exo-face selectivity for the bicyclic ketones, highlighting the potential for stereochemical control using this lactone. []

Q5: Does D-glycero-D-gulo-heptono-1,4-lactone exhibit any biological activity?

A5: While D-glycero-D-gulo-heptono-1,4-lactone itself might not be the biologically active compound, its derivatives have shown promising activities:

- Glycosidase Inhibition: Derivatives of this lactone have been investigated for their ability to inhibit human liver glycosidases, with potential applications in treating diseases like Gaucher disease. [, ]

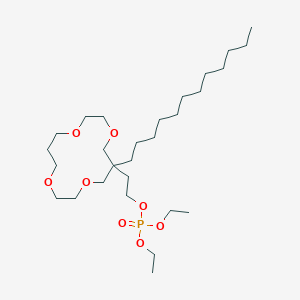

- Protein Kinase C Ligands: Conformationally constrained analogues of diacylglycerol, synthesized using a D-glycero-D-gulo-heptono-1,4-lactone template, have demonstrated potent and stereospecific binding to protein kinase C alpha (PK-Cα). These analogues act as potent agonists, stimulating phosphorylation and potentially impacting cellular signaling pathways. [, ]

Q6: Are there any drug delivery systems utilizing D-glycero-D-gulo-heptono-1,4-lactone?

A6: Yes, researchers have explored using this compound to modify poly(amidoamine) (PAMAM) dendrimers for drug delivery applications:

- α-Mangostin and Vadimezan Delivery: Conjugating α-mangostin and vadimezan to glucoheptoamidated and biotinylated PAMAM G3 dendrimers, using this compound for modification, has shown promise in enhancing the anticancer and anti-nematode activities of these drugs. [, ]

- Cytisine Delivery: Glucoheptoamidation of PAMAM dendrimers, achieved through stepwise primary amine group amidation with this compound, allows for controlled modification of the dendrimer's physicochemical properties. This modification enables efficient intracellular delivery of cytisine, a rigid and hydrophobic alkaloid, with potential applications in anticancer therapies. []

Q7: How does D-glycero-D-gulo-heptono-1,4-lactone react with chromium (VI)?

A7: The reaction between D-glycero-D-gulo-heptono-1,4-lactone and chromium (VI) is a redox process, yielding D-gluconic acid, formic acid, and chromium (III) as final products. This reaction involves the formation of chromium (IV) and chromium (V) intermediates, with kinetic studies suggesting a complex mechanism involving both Cr(VI) → Cr(IV) → Cr(II) and Cr(VI) → Cr(IV) → Cr(III) pathways. []

Q8: What is known about the surface activity of D-glycero-D-gulo-heptono-1,4-lactone derivatives?

A8: Several studies have explored the surface activity of N-alkyl-N-(2-hydroxyethyl)aldonamides derived from this compound. These studies have revealed the impact of structural modifications on adsorption behavior at the air/water interface, offering insights into the relationship between molecular structure and surface activity. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2s,5r)-7-Oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid](/img/structure/B10650.png)

![[5-(Benzenesulfonylmethoxy)-2,4-dichlorophenyl] pyrrolidine-1-carboxylate](/img/structure/B10656.png)

![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B10659.png)